LDN-211904 oxalate

EphB3 Kinase inhibition Structure-activity relationship

LDN-211904 oxalate is a well-characterized EphB3 inhibitor (IC50=79nM) with superior microsomal stability (t1/2=348min) vs. analogs. Its piperidine moiety ensures aqueous solubility for cell assays. Profiled against 288 kinases, it's a precise tool for Eph receptor studies, especially in overcoming cetuximab resistance in STAT3-activated CRC models. Ideal as a benchmark in SAR studies.

Molecular Formula C21H21ClN4O5
Molecular Weight 444.9 g/mol
Cat. No. B560391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLDN-211904 oxalate
SynonymsN-(2-chlorophenyl)-6-(4-piperidinyl)-imidazo[1,2-a]pyridine-3-carboxamide, monoethanedioate
Molecular FormulaC21H21ClN4O5
Molecular Weight444.9 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2.C(=O)(C(=O)O)O
InChIInChI=1S/C19H19ClN4O.C2H2O4/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13;3-1(4)2(5)6/h1-6,11-13,21H,7-10H2,(H,23,25);(H,3,4)(H,5,6)
InChIKeyODBJGLKPAQMCJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

LDN-211904 oxalate (N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid) Technical Procurement Overview


LDN-211904 oxalate (CAS 1198408-78-4) is a small-molecule inhibitor of the EphB3 receptor tyrosine kinase, characterized by an imidazo[1,2-a]pyridine core scaffold with a 4-piperidinyl substituent and a 2-chloroanilide moiety [1]. The oxalate salt form (molecular weight 444.87 g/mol) provides enhanced handling properties and aqueous solubility compared to the free base [2]. This compound is primarily utilized as a chemical probe to interrogate EphB3-dependent signaling pathways in oncology and developmental biology research contexts.

Why LDN-211904 Oxalate Cannot Be Replaced by Generic Imidazo[1,2-a]pyridine-3-carboxamide Analogs


Within the imidazo[1,2-a]pyridine-3-carboxamide chemotype, minor structural modifications produce large quantitative differences in EphB3 inhibitory potency, microsomal stability, and kinase selectivity [1]. The 4-piperidinyl moiety in LDN-211904 is not a passive solubilizing group; its basic amine directly enhances aqueous solubility while retaining sub-100 nM EphB3 activity, a dual optimization that is not preserved across generic analogs [2]. Substituting the imidazo[1,2-a]pyridine core for a pyrazolo[1,2-a]pyridine, or removing the piperidine substitution altogether, results in demonstrable losses in potency and/or metabolic stability [1]. The evidence below documents specific, quantifiable points of differentiation that inform compound selection.

LDN-211904 Oxalate: Direct Comparative Evidence for Scientific and Procurement Decisions


EphB3 Inhibitory Potency: LDN-211904 vs. Des-piperidine Analog

LDN-211904 exhibits a 5.8-fold improvement in EphB3 inhibitory potency compared to its des-piperidine analog N-(2-chlorophenyl)imidazo[1,2-a]pyridine-3-carboxamide, which lacks the 6-piperidin-4-yl substitution [1][2]. The quantitative difference in IC50 values underscores the essential role of the piperidine moiety for high-affinity EphB3 engagement.

EphB3 Kinase inhibition Structure-activity relationship

Microsomal Stability: Imidazo[1,2-a]pyridine Core vs. Pyrazolo[1,5-a]pyridine Scaffold

Replacement of the pyrazolo[1,5-a]pyridine core with an imidazo[1,2-a]pyridine scaffold, as in LDN-211904, enhanced mouse liver microsome stability [1]. For LDN-211904, this translates to a half-life (t1/2) of 348 minutes and an intrinsic clearance (CLint) of 4 µL/min/mg protein , supporting its utility in cell-based and potentially in vivo assays requiring sustained compound exposure.

Metabolic stability Liver microsomes Pharmacokinetics

Aqueous Solubility Enhancement: Piperidine Substituent Contribution

The incorporation of a basic secondary amine within the 4-piperidinyl substituent of LDN-211904 enhances aqueous solubility relative to analogs lacking this moiety [1]. While exact aqueous solubility values for comparator compounds are not provided in the primary SAR study, the qualitative enhancement is explicitly attributed to the basic amine and is a key differentiator in the compound's design [1]. The oxalate salt form provides DMSO solubility of 50 mg/mL (clear, nearly colorless) [2] and aqueous solubility of ≥2.5 mg/mL (5.62 mM) [3].

Aqueous solubility Formulation Basic amine

Kinome-wide Selectivity Profiling at 5 µM

Profiled against a panel of 288 kinases at 5 µM, LDN-211904 demonstrates selectivity for tyrosine kinases, inhibiting most EphA and EphB receptor subtypes except EphA6 and EphA7, with minimal activity against non-receptor tyrosine kinases (non-RTKs) except p38α, p38β, and Qik [1][2]. This selectivity profile distinguishes LDN-211904 from broader-spectrum kinase inhibitors and supports its use as a chemical probe for Eph receptor family studies.

Kinase selectivity Off-target profiling Chemical probe

Optimal Research Applications for LDN-211904 Oxalate Based on Verified Differentiation Evidence


EphB3-Dependent Colorectal Cancer Stemness and Cetuximab Resistance Studies

LDN-211904 oxalate combined with cetuximab inhibits STAT3-activated colorectal cancer (CRC) stemness and overcomes cetuximab resistance in preclinical models . This application leverages the compound's sub-100 nM EphB3 potency (IC50 = 79 nM) and high microsomal stability (t1/2 = 348 min) to achieve sustained target inhibition in cell-based assays .

Eph Receptor Family Chemical Probe for Kinase Selectivity Profiling

With documented kinome-wide profiling at 5 µM against 288 kinases showing selectivity for EphA/EphB subtypes (excluding EphA6/EphA7) and minimal non-RTK activity [1], LDN-211904 serves as a well-characterized chemical probe for dissecting Eph receptor-mediated signaling pathways in developmental biology and oncology research.

In Vitro Autophosphorylation Suppression Assays

At 10 µM, LDN-211904 suppresses EphB3-induced autophosphorylation of the EphB3 receptor in cellular models [2]. This functional assay confirmation, combined with the compound's enhanced aqueous solubility due to the basic piperidine amine [3], makes it suitable for cell culture experiments requiring sustained exposure to soluble inhibitor.

Structure-Activity Relationship (SAR) Benchmarking for Imidazo[1,2-a]pyridine Scaffolds

As the optimized compound from a published SAR study [1], LDN-211904 provides a quantitative benchmark (IC50 = 79 nM, t1/2 = 348 min) against which newly synthesized imidazo[1,2-a]pyridine-3-carboxamide derivatives can be compared for EphB3 potency and microsomal stability. Its well-documented differentiation from des-piperidine and pyrazolo[1,5-a]pyridine analogs [1] establishes clear reference points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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